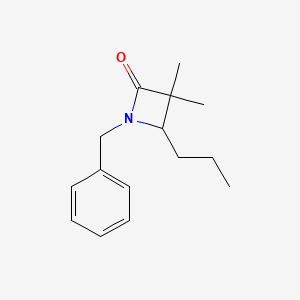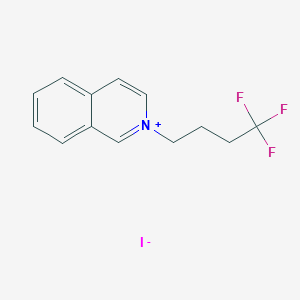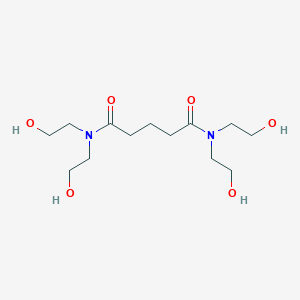
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is a chemical compound belonging to the class of coumarins Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate typically involves the condensation of resorcinol and ethylacetoacetate in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins.
Wissenschaftliche Forschungsanwendungen
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Inhibiting the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Baicalin
Uniqueness
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is unique due to its specific structural features, such as the propyl acetate group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Eigenschaften
CAS-Nummer |
111249-87-7 |
|---|---|
Molekularformel |
C14H14O6 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
1-(5,7-dihydroxy-2-oxochromen-4-yl)propyl acetate |
InChI |
InChI=1S/C14H14O6/c1-3-11(19-7(2)15)9-6-13(18)20-12-5-8(16)4-10(17)14(9)12/h4-6,11,16-17H,3H2,1-2H3 |
InChI-Schlüssel |
PBTOMQHCLCMGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=O)OC2=CC(=CC(=C12)O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


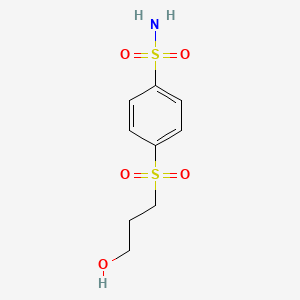
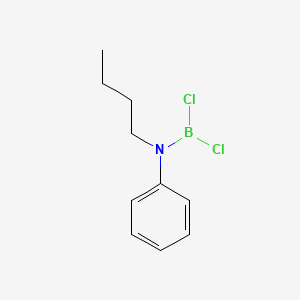
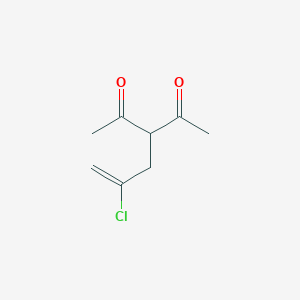
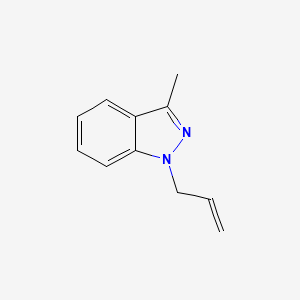
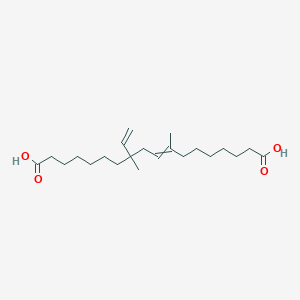
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
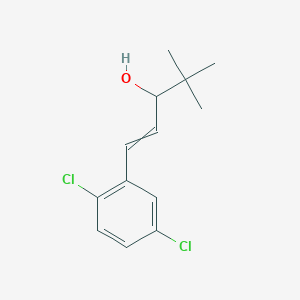

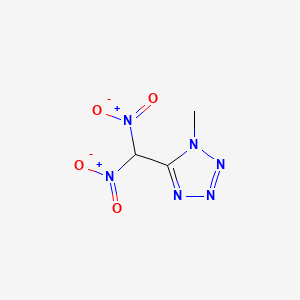
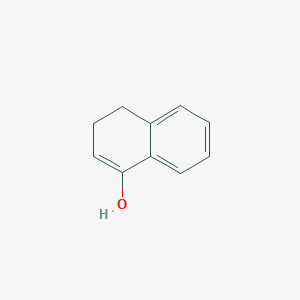
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
